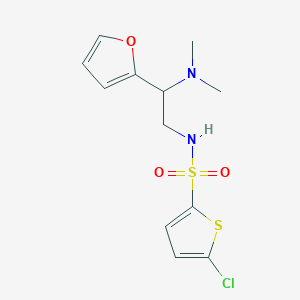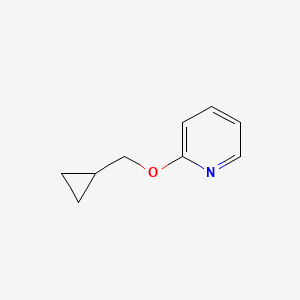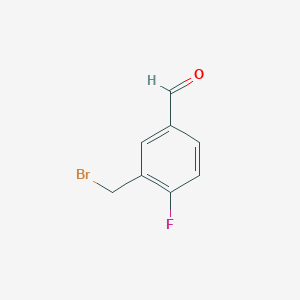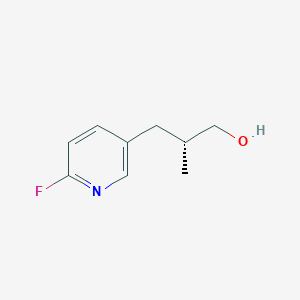
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide, also known as DMFS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMFS is a sulfonamide derivative that belongs to the class of heterocyclic compounds, which are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme kinetics. Another advantage is its potential therapeutic applications, which make it an attractive target for drug development. However, one of the limitations of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide. One potential direction is the development of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential use of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide as an antidiabetic and anticonvulsant agent.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a base. The reaction yields 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide as a white solid, which can be further purified by recrystallization.
Applications De Recherche Scientifique
5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, anti-inflammatory, and antibacterial properties. 5-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide has also been studied for its potential use as an antidiabetic and anticonvulsant agent.
Propriétés
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S2/c1-15(2)9(10-4-3-7-18-10)8-14-20(16,17)12-6-5-11(13)19-12/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZZWMQZOLWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2542549.png)


![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)
![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)


![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)



